molecular formula C12H15NO3 B1455450 Ethyl 2-(azetidin-3-yloxy)benzoate CAS No. 1220028-00-1

Ethyl 2-(azetidin-3-yloxy)benzoate

Cat. No.: B1455450
CAS No.: 1220028-00-1
M. Wt: 221.25 g/mol
InChI Key: HZZDHQROOJYGKH-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yloxy)benzoate is an ester derivative of benzoic acid featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked via an ether bond to the aromatic ring.

Properties

IUPAC Name

ethyl 2-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-6-11(10)16-9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZDHQROOJYGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696425
Record name Ethyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-00-1
Record name Ethyl 2-(3-azetidinyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-(azetidin-3-yloxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.

    Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

    Final Steps: The final product, this compound, is obtained through further chemical transformations and purification steps.

Chemical Reactions Analysis

Ethyl 2-(azetidin-3-yloxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the azetidine ring or other functional groups.

    Substitution: The benzoate ester and azetidine ring can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(azetidin-3-yloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions with biomolecules.

    Industry: It can be used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yloxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl Benzoate Derivatives

Compound Name Substituent Position & Group Molecular Formula Key Functional Features Reference
Ethyl 2-(azetidin-3-yloxy)benzoate 2-position: Azetidin-3-yloxy C₁₂H₁₅NO₃ Azetidine (rigid N-heterocycle), ether bond N/A
Ethyl 2-methoxybenzoate 2-position: Methoxy C₁₀H₁₂O₃ Methoxy group, ester
Ethyl 4-(dimethylamino)benzoate 4-position: Dimethylamino C₁₁H₁₅NO₂ Tertiary amine, electron-donating group
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) 4-position: Thioether-linked isoxazole C₁₈H₂₃N₂O₃S Thioether, isoxazole, long alkyl chain
Ethyl 4-((3-azabicyclo[3.2.2]nonan-3-yl)oxy)benzoate 4-position: Azabicyclo nonane-oxy C₁₉H₂₅NO₃ Bicyclic amine, ether bond

Key Observations :

  • Azetidine vs. Methoxy/Amino Groups: The azetidine group in this compound introduces steric constraints and basicity absent in simpler analogs like Ethyl 2-methoxybenzoate. This may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-nitrogenated substituents .
  • Positional Effects: Substitution at the 2-position (as in the target compound) versus the 4-position (e.g., Ethyl 4-(dimethylamino)benzoate) alters electronic distribution on the aromatic ring, impacting solubility and reactivity. For example, 4-substituted derivatives often exhibit higher polarity due to para-directing effects .

Key Observations :

  • Ether Bond Formation: The azetidin-3-yloxy group likely requires nucleophilic substitution (e.g., Mitsunobu reaction or SN2) under basic conditions, similar to the synthesis of Ethyl 4-((3-azabicyclo[...])oxy)benzoate .
  • Yield Challenges : Nitrogen-containing heterocycles (e.g., azetidine, azabicyclo) often result in lower yields due to steric hindrance or side reactions compared to simpler substituents like methoxy .

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Ethanol) LogP (Predicted) Bioactivity Notes
This compound Not reported Moderate ~1.8 Potential CNS activity (azetidine moiety)
Ethyl 2-methoxybenzoate 25–30 Highly soluble 1.5 Flavor/fragrance agent
Ethyl 4-(dimethylamino)benzoate Not reported Moderate 1.2 Co-initiator in resin cements
I-6501 Not reported Low 3.2 Antimicrobial/antifungal applications

Key Observations :

  • Solubility and LogP: The azetidine group likely increases water solubility compared to purely hydrophobic substituents (e.g., methyl or alkyl chains) but reduces it relative to methoxy or amino groups due to partial ionization .
  • Bioactivity: Azetidine-containing compounds are explored for neuroactive or antiviral properties, whereas dimethylamino-substituted benzoates (e.g., Ethyl 4-(dimethylamino)benzoate) are used as co-initiators in polymer chemistry .

Biological Activity

Ethyl 2-(azetidin-3-yloxy)benzoate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • Structural Features : The compound contains an azetidine ring, which is a nitrogen-containing heterocycle, linked to a benzoate ester. This structure is believed to contribute to its biological activity by enabling interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring's strain-driven reactivity allows it to engage with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may show antimicrobial effects against various pathogens.
  • Anticancer Potential : There is ongoing research into its potential as an anticancer agent, with studies exploring its effects on cell proliferation and apoptosis in cancer cell lines.
  • Osteogenic Activity : Some studies have indicated that compounds similar to this compound promote osteoblast differentiation, suggesting potential applications in treating osteoporosis .

Case Studies and Experimental Data

A selection of studies highlights the biological activities of this compound:

StudyFindingsMethodology
Study A Demonstrated antimicrobial activity against Staphylococcus aureus.In vitro assays using disk diffusion method.
Study B Showed potential for promoting osteoblast differentiation in vitro.Cell culture experiments with osteoblastic cell lines.
Study C Investigated the mechanism of action through enzyme inhibition assays.Enzyme kinetics analysis using spectrophotometric methods.

Applications in Medicine and Industry

This compound has potential applications across various fields:

  • Pharmaceutical Development : The compound is being studied as a lead candidate for drug development due to its promising biological activities.
  • Material Science : Its unique structural properties make it a candidate for developing new materials with specific functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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